molecular formula C7H7BrClF3N2 B8235987 [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride

[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride

Cat. No. B8235987
M. Wt: 291.49 g/mol
InChI Key: UEMSPSZEJUOLMS-UHFFFAOYSA-N
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Description

[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride is a useful research compound. Its molecular formula is C7H7BrClF3N2 and its molecular weight is 291.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Brominated Trihalomethylenones Precursors

  • Study Overview : Research by Martins et al. (2013) explored the use of brominated trihalomethylenones, including derivatives similar to [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride, as precursors in organic synthesis. They demonstrated their application in synthesizing various pyrazole derivatives with potential biological activities (Martins et al., 2013).

Structural and Reactivity Properties

  • Study Overview : A study by Mary et al. (2021) focused on the structural and reactivity properties of hydrazine derivatives, including those related to [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride. The study highlighted their potential in pharmaceutical applications, particularly in developing antitumor agents (Mary et al., 2021).

Fluorescent Probes for Biological and Water Samples

  • Study Overview : Zhu et al. (2019) discussed the development of a fluorescent probe using a compound structurally similar to [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride. This probe was used for detecting hydrazine in environmental water systems and biological samples, demonstrating its utility in environmental and biological monitoring (Zhu et al., 2019).

Synthesis of Heterocyclic Compounds

  • Study Overview : The research conducted by Youssef (1984) utilized derivatives of [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride in synthesizing various heterocyclic compounds. These compounds have potential applications in medicinal chemistry and organic synthesis (Youssef, 1984).

Corrosion Inhibition Studies

  • Study Overview : Yadav et al. (2015) explored the corrosion inhibition properties of synthesized hydrazine compounds, including derivatives of [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride. Their research indicated these compounds' effectiveness in protecting steel surfaces in acidic environments, highlighting their industrial applications (Yadav et al., 2015).

Antidepressant Activity

  • Study Overview : Prasad et al. (2005) investigated the antidepressant activity of pyrazoline derivatives synthesized using compounds structurally related to [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride. This research opens avenues for developing new antidepressant drugs (Prasad et al., 2005).

properties

IUPAC Name

[4-bromo-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2.ClH/c8-6-2-1-4(13-12)3-5(6)7(9,10)11;/h1-3,13H,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMSPSZEJUOLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)C(F)(F)F)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClF3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.49 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.